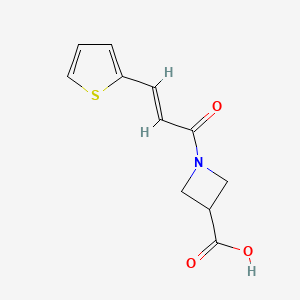

(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid

Vue d'ensemble

Description

(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid is a compound that features a thiophene ring, an azetidine ring, and an acryloyl group. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its stability and electronic properties. Azetidine is a four-membered nitrogen-containing ring that is often found in bioactive molecules. The combination of these structural elements makes this compound an interesting compound for various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: Thiophene derivatives can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.

Azetidine Ring Formation: Azetidine rings can be synthesized through cyclization reactions involving nitrogen-containing precursors.

Acryloyl Group Introduction: The acryloyl group can be introduced via acylation reactions using acryloyl chloride or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions

(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acryloyl group can be reduced to form the corresponding alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated thiophene derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that derivatives of azetidine compounds exhibit significant anticancer properties. Specifically, (E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid has been studied for its potential to inhibit cancer cell proliferation. The compound's structural features allow it to interact with biological targets effectively, leading to apoptosis in cancer cells. For instance, studies have shown that similar thiophene-containing compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting a promising therapeutic avenue for this compound .

Antimicrobial Properties

The incorporation of thiophene moieties in organic compounds has been linked to enhanced antimicrobial activity. This compound has demonstrated effectiveness against several bacterial strains. The mechanism is likely attributed to the disruption of bacterial cell membranes or interference with metabolic pathways, which is characteristic of many thiophene derivatives .

Biodegradable Polymers

The compound can be utilized in the development of biodegradable polymers, particularly for medical applications such as drug delivery systems and tissue engineering scaffolds. The azetidine structure contributes to the mechanical integrity and degradation profile of the polymers, making them suitable for temporary implants that support healing before being absorbed by the body .

Cosmetic Formulations

Recent studies have explored the use of this compound in cosmetic formulations due to its potential skin benefits. The compound's ability to enhance skin hydration and improve texture makes it a candidate for topical applications. Experimental designs have shown that formulations incorporating this compound can achieve desirable rheological properties, which are crucial for consumer acceptance .

Case Studies

Mécanisme D'action

The mechanism of action of (E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, while the azetidine ring can enhance the compound’s binding affinity. The acryloyl group can participate in covalent bonding with target molecules, leading to the compound’s biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene Derivatives: Compounds such as suprofen and articaine contain thiophene rings and exhibit various pharmacological properties.

Azetidine Derivatives: Compounds containing azetidine rings are often found in bioactive molecules and pharmaceuticals.

Uniqueness

(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid is unique due to the combination of its structural elements, which confer distinct electronic and steric properties. This makes it a valuable compound for research and development in various scientific fields .

Activité Biologique

(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid is a compound of growing interest due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and patent literature.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : CHN\OS

- Molecular Weight : 237.27 g/mol

This compound features a thiophene ring, which is known for its biological activity and potential in medicinal chemistry.

Anticancer Properties

Research indicates that compounds containing thiophene moieties often exhibit significant anticancer properties. For instance, similar derivatives have shown potent anti-proliferative activity against various tumor cell lines, including hematologic and solid tumors. Notably, compounds with structural similarities to this compound have demonstrated selective inhibition of cancer cell lines while sparing normal cells .

The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as:

- Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest at the G0/G1 phase, which is critical for preventing cancer cell proliferation .

- Apoptosis Induction : The compound may promote apoptosis in cancer cells, enhancing its effectiveness as an anticancer agent.

In Vitro Studies

A study investigating similar thiophene-based compounds revealed that they exhibited significant cytotoxicity against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | BJAB (B-cell lymphoma) | 5.6 | G0/G1 arrest |

| Compound B | A549 (lung cancer) | 8.2 | Apoptosis induction |

These findings suggest that this compound could have comparable effects due to its structural similarities .

Pharmacological Studies

Pharmacokinetic studies indicate that compounds with similar structures can be orally bioavailable and well-tolerated in animal models. This suggests potential for therapeutic use in humans, pending further clinical studies .

Propriétés

IUPAC Name |

1-[(E)-3-thiophen-2-ylprop-2-enoyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c13-10(4-3-9-2-1-5-16-9)12-6-8(7-12)11(14)15/h1-5,8H,6-7H2,(H,14,15)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGLJLXHBZFFNP-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.